molecular formula C27H37NO3 B608787 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)- CAS No. 49685-90-7

6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-

Cat. No. B608787
CAS RN: 49685-90-7
M. Wt: 423.597
InChI Key: AHDSVFDUYHBYLB-FWDRIFPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M 140 is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Formic Acid Catalyzed Rearrangement : Thevinols, which include derivatives of 6,14-Ethenomorphinan-7-methanol, can be rearranged using formic acid, leading to the formation of 14-alkenylcodeinones under certain conditions. Introduction of a 5β-methyl group facilitates this rearrangement, suggesting potential for diverse chemical modifications (Grundt et al., 2003).

  • Synthesis of Ethenoiso- and Ethenomorphinans : Synthesis methods for 7- and 8-substituted 6alpha,14alpha-ethenoisomorphinans have been explored, demonstrating the versatility in chemical modifications of these compounds. The introduction of different substituents can significantly impact the affinity for opioid receptor subtypes (Maat et al., 1999).

Structural Analysis and Pharmacology

  • Diels-Alder Reaction Products : Studies on Diels-Alder reaction products of 5-methylthebaine with various compounds yielded various ethenoisomorphinan derivatives. These studies are crucial for understanding the structural properties and potential pharmacological activities of these compounds (Woudenberg et al., 2010).

  • Characterization of New Derivatives : Research into the synthesis and characterization of new 7-substituted 6,14-Ethenomorphinane derivatives has been conducted. These studies involve detailed spectroscopic methods, highlighting the ongoing exploration of novel derivatives and their potential applications (Yavuz & Yıldırır, 2010).

  • Novel Synthesis Approaches : Innovative methods for synthesizing ortho ester derivatives of 4,5-epoxymorphinan have been developed, providing new avenues for creating potentially useful compounds in the field of opioid receptor research (Watanabe et al., 2006).

properties

CAS RN

49685-90-7

Product Name

6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-

Molecular Formula

C27H37NO3

Molecular Weight

423.597

IUPAC Name

6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-

InChI

InChI=1S/C27H37NO3/c1-17(2)9-10-24(3,29)20-16-25-11-12-27(20,30-5)23-26(25)13-14-28(4)21(25)15-18-7-6-8-19(31-23)22(18)26/h6-8,11-12,17,20-21,23,29H,9-10,13-16H2,1-5H3/t20-,21+,23+,24?,25-,26-,27?/m0/s1

InChI Key

AHDSVFDUYHBYLB-FWDRIFPNSA-N

SMILES

OC(CCC(C)C)(C)[C@H]1C2(OC)[C@@]3([H])[C@]45C6=C(O3)C=CC=C6C[C@@H](N(C)CC5)[C@]4(C=C2)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M 140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-
Reactant of Route 2
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-
Reactant of Route 3
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-
Reactant of Route 4
Reactant of Route 4
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-
Reactant of Route 5
Reactant of Route 5
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-
Reactant of Route 6
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-6-methoxy-N,alpha-dimethyl-alpha-(3-methylbutyl)-, (5alpha,7alpha)-

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